

Application Note: Scale-Up Synthesis of 6-Chloro-N-methylpyridazin-4-amine

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Compound of Interest

Compound Name: 6-chloro-N-methylpyridazin-4-amine

CAS No.: 17645-08-8

Cat. No.: B3246215

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Abstract

The synthesis of **6-chloro-N-methylpyridazin-4-amine** (also known as 3-chloro-5-(methylamino)pyridazine) presents a classic challenge in heterocyclic process chemistry: achieving high regioselectivity during nucleophilic aromatic substitution (

) on a poly-halogenated scaffold. This guide details a scalable, two-step protocol starting from 3,5-dichloropyridazine, emphasizing kinetic control to favor the desired C5-substitution over the C3-isomer. We provide optimized reaction parameters, safety protocols for handling pressurized amines, and purification strategies to ensure pharmaceutical-grade purity (>98%).

Introduction & Retrosynthetic Analysis

Pyridazine derivatives are privileged structures in medicinal chemistry, often serving as bioisosteres for phenyl or pyridine rings to improve solubility and metabolic stability. The **6-chloro-N-methylpyridazin-4-amine** core is a versatile intermediate; the chlorine at C6 allows for subsequent Suzuki-Miyaura couplings, while the methylamine at C4 provides hydrogen-bonding interactions crucial for protein binding.

The Regioselectivity Challenge

The primary synthetic route involves the

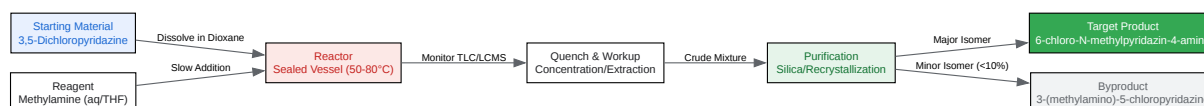
reaction of methylamine with 3,5-dichloropyridazine. Due to the asymmetry of the substrate, nucleophilic attack can occur at:

- Position 5 (Target Path): Yields 5-(methylamino)-3-chloropyridazine (equivalent to **6-chloro-N-methylpyridazin-4-amine**).
- Position 3 (Impurity Path): Yields 3-(methylamino)-5-chloropyridazine.

Theoretical and experimental data suggest that Position 5 is electronically activated (para-like to N2) but sterically sensitive. Optimization of solvent polarity and temperature is critical to maximize the ratio of the desired C5-isomer.

Reaction Workflow Diagram

The following flowchart illustrates the critical decision points and process flow for the synthesis.



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Caption: Workflow for the regioselective amination of 3,5-dichloropyridazine.

Detailed Experimental Protocol

Materials & Equipment

- Precursor: 3,5-Dichloropyridazine (CAS 1837-55-4). Purity $\geq 98\%$.
- Reagent: Methylamine (40% aq. solution or 2M in THF). Note: Aqueous methylamine is cost-effective for scale-up but requires careful solvent management.

- Solvent: 1,4-Dioxane (Anhydrous preferred for kinetic control) or Ethanol.
- Equipment: Pressure tube (for gram scale) or Hastelloy/Stainless Steel Autoclave (for kg scale).

Protocol: Amination of 3,5-Dichloropyridazine

Step 1: Reaction Setup

- Charge the reaction vessel with 3,5-dichloropyridazine (1.0 equiv).
- Add 1,4-dioxane (5-10 volumes relative to SM mass). Stir to dissolve.
 - Expert Insight: Dioxane is preferred over ethanol to minimize solvolysis side reactions (formation of ethoxy-derivatives) at elevated temperatures.
- Add Methylamine (3.0 - 5.0 equiv).
 - Caution: If using aqueous methylamine, add slowly to prevent precipitation. If using THF solution, ensure the vessel is rated for the vapor pressure of THF at 80°C.

Step 2: Reaction 4. Seal the vessel. 5. Heat the mixture to 50°C initially. Monitor reaction progress by HPLC/TLC after 2 hours. 6. If conversion is slow (<50%), increase temperature to 80°C.

- Critical Parameter: Avoid exceeding 100°C. Higher temperatures increase the formation of the C3-isomer and the di-aminated byproduct (4,6-bis(methylamino)pyridazine).
- Stir for 6–12 hours until starting material is consumed (<1% remaining).

Step 3: Workup 8. Cool the reaction mixture to room temperature (20-25°C). 9. Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.

- Safety: The distillate contains methylamine; use an acid scrubber trap.
- Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous
, filter, and concentrate to dryness.

Step 4: Purification 12. Flash Chromatography: For high purity, purify on silica gel using a gradient of Dichloromethane (DCM) : Methanol (95:5 to 90:10).

- Elution Order: The target **6-chloro-N-methylpyridazin-4-amine** typically elutes after the starting material but before the di-amino byproduct.
- Recrystallization (Scale-Up): For larger batches, recrystallize from Ethanol/Heptane or Isopropanol to remove the minor regioisomer.

Data Specifications

Parameter	Specification
Appearance	Off-white to pale yellow solid
Yield	65 - 85% (Optimized)
Purity (HPLC)	>98%
1H NMR (DMSO-d6)	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">2.80 (d, 3H, N-Me), 6.70 (s, 1H, H-5), 7.50 (q, 1H, NH), 8.55 (s, 1H, H-3). (Note: Shifts are approximate)
MS (ESI)	

Process Safety & Troubleshooting

Hazard Analysis

- Methylamine: Extremely flammable gas/liquid. Toxic by inhalation. Use in a well-ventilated fume hood or closed system.
- Pressure: Heating volatile amines in closed vessels generates significant pressure. Ensure the reactor's burst disk is rated appropriately.
- Exotherm: The amination is exothermic. On a large scale, control the addition rate of methylamine or use a jacketed reactor with active cooling during the initial mixing.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Temperature too low or amine lost to evaporation.	Increase Temp to 80°C; Check seal integrity; Add fresh amine.
High Isomer Ratio	Reaction temperature too high (>100°C).	Reduce temperature; prolong reaction time instead.
Di-amination	Large excess of amine or prolonged heating.	Reduce amine equivalents (limit to 3.0 eq); Stop reaction immediately upon consumption of SM.

Alternative Route (3,4,6-Trichloropyridazine)

If 3,5-dichloropyridazine is unavailable, the synthesis can proceed via 3,4,6-trichloropyridazine:

- Amination: React 3,4,6-trichloropyridazine with Methylamine. The C4 position is highly activated.
 - Product: 4-(methylamino)-3,6-dichloropyridazine.
- Selective Reduction: Dechlorination of the C3-chloro group using catalytic hydrogenation (Pd/C,
) or chemical reduction (HI/P).
 - Challenge: Controlling selectivity to remove C3-Cl while retaining C6-Cl is difficult and often requires specific catalyst poisoning or kinetic control. Therefore, the 3,5-dichloropyridazine route is preferred for simplicity.

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